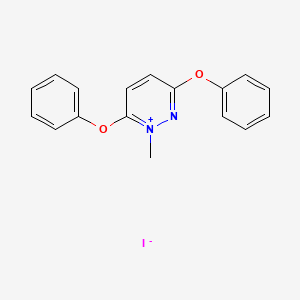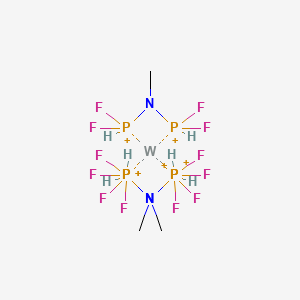![molecular formula C10H12N2O B14499823 2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one CAS No. 63400-32-8](/img/structure/B14499823.png)
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one typically involves the diazotization of aniline derivatives followed by coupling with a suitable ketone. One common method is as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylpropan-1-one under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. The key steps include:
Diazotization: Conducted in large reactors with precise control of temperature and pH.
Coupling: The diazonium salt is introduced into a reactor containing the coupling component, and the reaction is carefully monitored to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Reduction: Produces 2-methylpropan-1-one and aniline derivatives.
Oxidation: Forms nitroso derivatives.
Substitution: Yields various substituted azo compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-[(E)-phenyldiazenyl]ethan-1-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-[(E)-phenyldiazenyl]propan-1-one: Similar structure but with a different position of the methyl group.
Uniqueness
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its particular arrangement of the methyl and azo groups makes it suitable for specific applications in dye production and scientific research.
Propiedades
Número CAS |
63400-32-8 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-methyl-N-phenyliminopropanamide |
InChI |
InChI=1S/C10H12N2O/c1-8(2)10(13)12-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
VSBSTHHKFADNKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)


